2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
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Overview
Description
2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities. Thiazoles are important in medicinal chemistry due to their presence in various biologically active molecules, including antimicrobial, antiviral, and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one typically involves the formation of the thiazole ring through cyclization reactions. One common method involves the reaction of 2-aminothiazole with appropriate aldehydes or ketones under acidic or basic conditions . The reaction conditions often include refluxing in solvents like ethanol or methanol, with catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often involves large-scale batch reactions. These processes are optimized for yield and purity, using continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Biological Activity
The compound 2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one is a thiazole derivative that has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on available literature and research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H11N3OS
- Molecular Weight : 229.29 g/mol
- CAS Number : 857283-96-6
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound . A notable study investigated various thiazole derivatives for their antibacterial activity against different bacterial strains. The results indicated that compounds with specific substituents on the thiazole ring exhibited significant antimicrobial activity.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|---|
1 | E. coli | 0.17 mg/mL | 0.23 mg/mL |
2 | B. cereus | 0.23 mg/mL | 0.47 mg/mL |
3 | S. Typhimurium | 0.23 mg/mL | 0.47 mg/mL |
Target Compound | Various Strains | To be determined | To be determined |
The above table summarizes the findings from a study that evaluated the antimicrobial efficacy of various thiazole derivatives, indicating that structural modifications can significantly influence their biological activity .
Anticancer Activity
Thiazole derivatives have also been studied for their anticancer properties. Research has shown that these compounds can inhibit specific enzymes involved in cancer cell proliferation and survival.
Case Study: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A study focused on the inhibition of human dihydroorotate dehydrogenase (hDHODH), an enzyme crucial in the de novo pyrimidine biosynthesis pathway, which is often upregulated in cancer cells. The compound was evaluated alongside other thiazole derivatives for its ability to inhibit hDHODH activity.
- Findings : The target compound demonstrated moderate inhibition of hDHODH, suggesting potential as an anticancer agent by disrupting nucleotide synthesis in rapidly dividing cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring can enhance or reduce biological efficacy.
Key Observations:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups at specific positions on the aromatic ring significantly influences antimicrobial and anticancer activities.
- Ring Modifications : Alterations to the thiazole ring structure can lead to improved binding affinity to target enzymes or receptors, enhancing overall biological activity.
Properties
CAS No. |
918107-76-3 |
---|---|
Molecular Formula |
C14H12N2OS2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-[[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C14H12N2OS2/c1-10-15-13(9-18-10)12-4-2-11(3-5-12)8-16-14(17)6-7-19-16/h2-7,9H,8H2,1H3 |
InChI Key |
RKTAJQILMFVOFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)CN3C(=O)C=CS3 |
Origin of Product |
United States |
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